Cas no 2171372-89-5 ((1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)

(1r,4r)-4-4-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ヘキサナミドシクロヘキサン-1-カルボン酸は、Fmoc保護基を有する高純度の環状アミノ酸誘導体です。この化合物は、ペプチド合成における重要な中間体として利用され、特に固相ペプチド合成(SPPS)において優れた反応性と安定性を示します。Fmoc基の存在により、選択的な脱保護が可能で、アミノ酸鎖の逐次的な伸長に適しています。シクロヘキサン骨格の剛直な構造が立体選択性を高め、副反応を抑制する利点があります。また、カルボキシル基とアミド基を有する両性イオン性のため、有機溶媒や水との親和性に優れ、多様な反応条件に対応可能です。

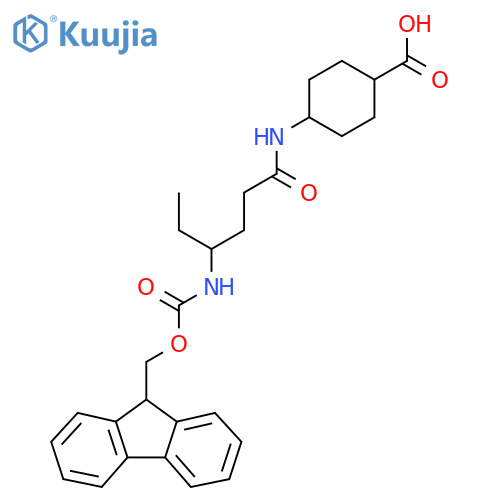

2171372-89-5 structure

商品名:(1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid

(1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid

- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid

- 2171372-89-5

- EN300-1570966

- EN300-1544076

- (1s,4s)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid

- (1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid

- EN300-1519902

- 2171375-87-2

- 2172207-53-1

-

- インチ: 1S/C28H34N2O5/c1-2-19(15-16-26(31)29-20-13-11-18(12-14-20)27(32)33)30-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,18-20,25H,2,11-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: SIZZCXLBQIUUPF-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCC(CC1)NC(CCC(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 713

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 105Ų

(1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1544076-0.1g |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 0.1g |

$2963.0 | 2023-07-10 | ||

| Enamine | EN300-1544076-10.0g |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1544076-0.5g |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 0.5g |

$3233.0 | 2023-07-10 | ||

| Enamine | EN300-1544076-5000mg |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1544076-5.0g |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 5.0g |

$9769.0 | 2023-07-10 | ||

| Enamine | EN300-1544076-100mg |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1544076-10000mg |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1544076-0.05g |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 0.05g |

$2829.0 | 2023-07-10 | ||

| Enamine | EN300-1544076-2.5g |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 2.5g |

$6602.0 | 2023-07-10 | ||

| Enamine | EN300-1544076-250mg |

(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |

2171372-89-5 | 250mg |

$3099.0 | 2023-09-25 |

(1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2171372-89-5 ((1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量